![molecular formula C27H27N7O2 B1229516 [4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[6-(4-morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Zaki et al. (2014) explored the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, which is closely related to the chemical structure of interest, demonstrating the versatile synthesis routes and potential applications in designing novel compounds (Zaki, El-Dean, & Radwan, 2014).
- Prasad et al. (2018) investigated the synthesis and structural exploration of a similar compound, focusing on its antiproliferative activity and molecular structure, which might provide insights into the potential biomedical applications of the compound (Prasad et al., 2018).
Potential Therapeutic Applications
- Patel et al. (2011) synthesized novel triazines incorporating a similar structure, which were investigated for their antimycobacterial activity. This suggests potential therapeutic applications of the compound in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011).
- Wang et al. (2017) synthesized a compound with a similar morpholinyl structure for potential use as a PET imaging agent in Parkinson's disease, indicating the compound's potential in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Pharmaceutical Research
- Tsuno et al. (2017) identified a series of compounds, including derivatives of morpholino methanone, as TRPV4 antagonists with potential applications in pain treatment, indicating the relevance of similar compounds in pharmaceutical research (Tsuno et al., 2017).
- Patel et al. (2007) explored the synthesis of amide derivatives of quinolone, incorporating morpholino and piperazinyl groups, and evaluated their antimicrobial properties, suggesting the compound's potential in developing new antibacterial agents (Patel, Patel, & Chauhan, 2007).
Propriétés
Formule moléculaire |
C27H27N7O2 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C27H27N7O2/c35-27(22-19-24(20-7-9-28-10-8-20)29-23-4-2-1-3-21(22)23)34-13-11-32(12-14-34)25-5-6-26(31-30-25)33-15-17-36-18-16-33/h1-10,19H,11-18H2 |
Clé InChI |
CPHPEVVWPKIKAA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6 |
SMILES canonique |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



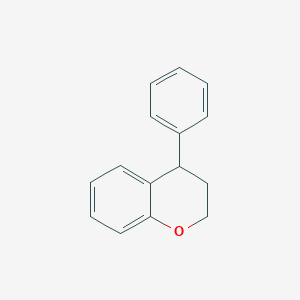
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)
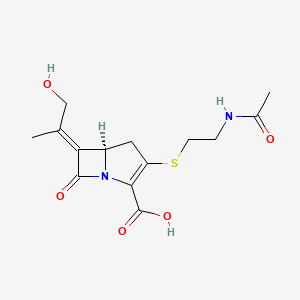
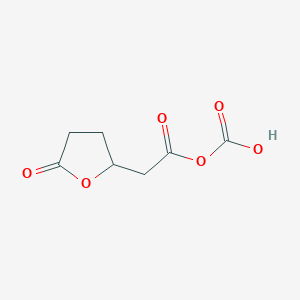
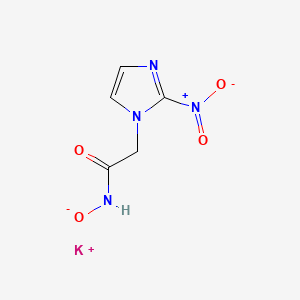
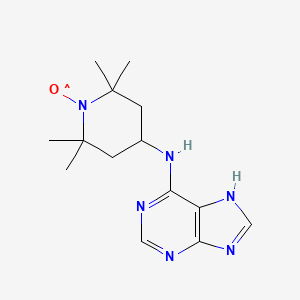

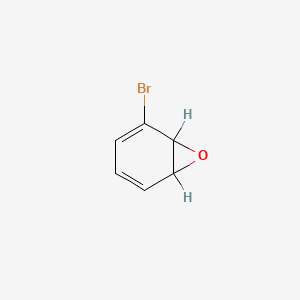
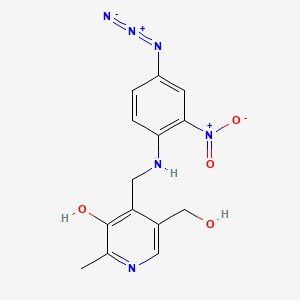

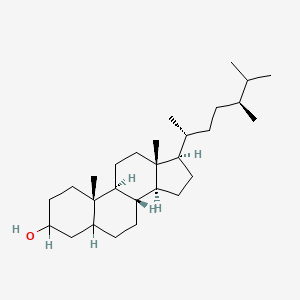
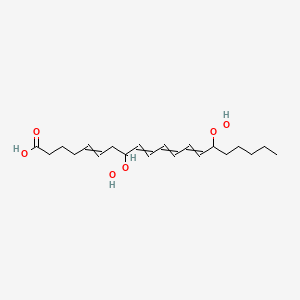
![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)